N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-2-26-15-6-4-3-5-14(15)24-17(21-22-23-24)27-10-16(25)20-13-8-7-11(18)9-12(13)19/h3-9H,2,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNNITAHRMQMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a dichlorophenyl group and a tetrazole moiety, which are known for their roles in enhancing biological activity. The presence of sulfur in the structure may also contribute to its pharmacological properties.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HT-29. The pIC50 values for these compounds ranged from 4.87 to 5.22, indicating potent cytotoxic effects against these cell lines .
| Compound | Cell Line | pIC50 Value |
|---|---|---|
| Compound A | MCF-7 | 5.22 |
| Compound B | HT-29 | 5.09 |
The proposed mechanism of action for this compound involves:
- Inhibition of Key Kinases : Similar compounds have been shown to bind effectively to kinase proteins involved in cancer progression.
- Induction of Apoptosis : The structural components facilitate interactions that lead to programmed cell death in malignant cells.
Antimicrobial Activity
Additionally, some derivatives of this compound have shown antimicrobial properties against various bacterial strains. For example:
- Inhibition Studies : Compounds were tested against Staphylococcus aureus and Escherichia coli with promising results indicating a potential for development as antibacterial agents.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of structurally related compounds. The findings indicated that the introduction of specific substituents significantly enhanced cytotoxicity against cancer cell lines .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds demonstrated effective inhibition against Gram-positive bacteria. This study suggests that the sulfur-containing moiety plays a crucial role in enhancing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
